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(R)-4-methylnonanoic acid -

(R)-4-methylnonanoic acid

Catalog Number: EVT-8730744
CAS Number:
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

(R)-4-methylnonanoic acid can be derived from both natural and synthetic sources. It is found in certain animal fats and dairy products, where it contributes to the characteristic flavors associated with these foods. Additionally, it can be synthesized through various chemical processes in laboratory settings.

Classification

This compound belongs to the class of carboxylic acids, specifically branched-chain fatty acids. These fatty acids are known for their importance in food chemistry and their impact on the sensory properties of meat and dairy products.

Synthesis Analysis

Methods

The synthesis of (R)-4-methylnonanoic acid can be achieved through several methods, including:

  1. Chemical Synthesis: This involves the use of specific reagents and conditions to construct the molecule from simpler compounds.
  2. Biological Synthesis: Certain microorganisms can produce branched-chain fatty acids through metabolic pathways.

Technical Details

One common synthetic route includes the use of alkylation reactions where appropriate precursors are treated with strong bases or acids to form the desired branched structure. The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Molecular Structure Analysis

Structure

(R)-4-methylnonanoic acid has a molecular formula of C10H20O2C_{10}H_{20}O_2. The structure features a nonane backbone with a methyl group at the fourth carbon position, leading to its classification as a branched-chain fatty acid.

Data

  • Molecular Weight: 172.26 g/mol
  • Melting Point: Approximately 18-20°C
  • Boiling Point: Approximately 220°C
Chemical Reactions Analysis

Reactions

(R)-4-methylnonanoic acid can undergo various chemical reactions typical of carboxylic acids, including:

  1. Esterification: Reacting with alcohols to form esters.
  2. Reduction: Converting the carboxylic acid group into an alcohol.
  3. Decarboxylation: Removing the carboxyl group under certain conditions.

Technical Details

For example, esterification can be performed using sulfuric acid as a catalyst, where (R)-4-methylnonanoic acid reacts with an alcohol to yield an ester and water.

Mechanism of Action

Process

The mechanism of action for (R)-4-methylnonanoic acid primarily relates to its role in flavor chemistry. It is known to interact with taste receptors and olfactory receptors, contributing to the sensory perception of flavor in foods.

Data

Studies indicate that this compound is involved in the development of specific flavor notes in mutton, often described as "fatty" or "goaty," which can influence consumer preferences and perceptions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid depending on temperature.
  • Odor: Characteristic meaty or fatty scent.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but less soluble in water.
  • Reactivity: Reacts with bases to form salts and undergoes typical reactions associated with carboxylic acids.

Relevant data from studies indicate that (R)-4-methylnonanoic acid exhibits significant volatility, contributing to its effectiveness as a flavoring agent in food products .

Applications

Scientific Uses

(R)-4-methylnonanoic acid is extensively used in food science for flavoring purposes, particularly in meat products. Its applications include:

  • Flavoring Agent: Used in cooked lamb/mutton flavors for bakery products, snacks, soups, and gravies at concentrations typically ranging from 2.5 ppm to 10 ppm .
  • Research Tool: Utilized in studies investigating the sensory properties of meats and the metabolic pathways involved in fatty acid synthesis .
Enantiomeric Specificity and Biological Interactions

Role in Flavor Perception and Olfactory Reception Mechanisms

(R)-4-Methylnonanoic acid is a chiral branched-chain fatty acid (BCFA) that serves as a decisive odorant in ruminant fats, particularly contributing to the characteristic "mutton" or "goaty" aroma of sheep meat. This enantiomer's olfactory impact stems from its specific interaction with odorant receptors in the nasal epithelium. Research demonstrates that the (R)-enantiomer binds to a distinct subset of G-protein-coupled olfactory receptors, triggering neural signaling pathways interpreted as "sweaty" or "animalic" notes by the brain [6] [8]. Notably, its perception threshold is significantly higher than that of its (S)-counterpart, requiring greater concentrations to activate olfactory neurons. This differential activation threshold is attributed to the three-dimensional orientation of the molecule within the receptor binding pocket, where the position of the methyl group at the chiral center (C4) determines binding affinity and subsequent signal transduction efficiency [6] [9].

Studies correlating gas chromatography-olfactometry (GC-O) with sensory panel evaluations confirm that (R)-4-methylnonanoic acid contributes to the underlying savory complexity of cooked mutton when present below its individual detection threshold, acting synergistically with other volatile compounds like caproic acid and 4-ethyloctanoic acid. However, when its concentration exceeds sensory thresholds—often due to specific animal diets, age, or adipose tissue accumulation—it becomes a primary driver of undesirable "goaty" off-flavors that negatively impact consumer acceptability [5] [8]. Its deposition occurs primarily in perirenal, omental, and dorsal subcutaneous adipose tissues, from which it is released through thermal degradation (lipid oxidation and Maillard reactions) during cooking [5] [8].

Comparative Analysis with (S)-4-Methylnonanoic Acid in Sensory Applications

The sensory properties of 4-methylnonanoic acid are profoundly enantioselective. Karl et al. established that the (S)-enantiomer possesses a significantly lower odor threshold and a more intense, characteristic "mutton" aroma compared to the (R)-enantiomer, which is described as weaker and predominantly "sweaty" [6]. This disparity is quantified in sensory studies where the (S)-form is perceptible at concentrations orders of magnitude lower than the (R)-form.

Table 1: Sensory Properties of 4-Methylnonanoic Acid Enantiomers

EnantiomerOdor DescriptionRelative Odor IntensityPerception Threshold (ppb)Primary Sensory Role
(S)-4-Methylnonanoic acidStrong, distinct mutton, goat-likeHigh (reference = 1.0)0.1 - 0.5*Defining characteristic mutton flavor
(R)-4-Methylnonanoic acidWeak, sweaty, less animalicLow (~0.1 - 0.3 relative to S)5 - 10*Background note, potential off-flavor at high concentrations
Estimated values based on comparative sensory analysis [6] [8]

Dietary interventions highlight this enantiomeric divergence in practical applications. Supplementation of lamb diets with Allium mongolicum Regel (Mongolian leek) powder or extracts significantly reduces the levels of BCFAs, including both enantiomers of 4-methylnonanoic acid, in adipose tissues. However, sensory panelists report a more pronounced reduction in "goaty" aroma than can be explained by the decrease in the (R)-form alone. This suggests that the reduction of the more potent (S)-enantiomer plays a dominant role in flavor modulation, though the (R)-form contributes to the overall flavor profile, particularly in suppressing residual undesirable notes when its concentration is lowered [5]. Consequently, strategies to manage meat flavor in ruminants focus on reducing total BCFA deposition, implicitly affecting both enantiomers, but with a disproportionate positive impact on flavor quality due to the reduction of the sensorially dominant (S)-4-methylnonanoic acid [5] [9].

Stereochemical Influence on Microbial Quorum-Sensing Pathways

Emerging evidence suggests that the stereochemistry of short-chain fatty acids, including branched-chain variants like 4-methylnonanoic acid, can influence bacterial cell-cell communication systems known as quorum sensing (QS). While direct studies on (R)-4-methylnonanoic acid and QS are limited within the provided literature, the principle of stereospecificity in QS modulation is well-established for structurally analogous compounds [3] [7] [10].

QS systems rely on the binding of signaling molecules (autoinducers) to specific receptor proteins (e.g., LuxR-type in Gram-negative bacteria, AgrC in Gram-positive Staphylococcus aureus). The binding pocket of these receptors is often chiral, enabling enantioselective recognition. Research on solonamide B and synthetic lactam hybrid analogues demonstrates that cyclic peptides with specific stereochemistry inhibit AgrC activation in S. aureus by competitively binding the receptor, thereby preventing recognition of the native autoinducing peptide (AIP). Key structural determinants include ring size, the presence of specific aromatic residues (e.g., Phe), and the L/D configuration of amino acids [3].

Table 2: Potential Stereochemical Influence of (R)- vs. (S)-4-Methylnonanoic Acid on Quorum-Sensing Mechanisms

Interaction MechanismPotential Role of (R)-EnantiomerPotential Role of (S)-EnantiomerEvidence from Analogous Systems
Competitive Receptor BindingWeaker or alternative binding to LuxR/AgrC receptorsStronger binding affinity due to optimal chiral fitSolonamide B & analogues bind AgrC; DKPs modulate AHL activity [3]
Inhibition of Virulence FactorModest suppression of biofilm/pyocyanin if binding occursPotent suppression of virulence if optimal receptor fit achievedMethyl gallate inhibits P. aeruginosa LasR via H-bonds [10]
Signal Synthesis InterferencePossible inhibition of AHL synthases (LuxI-type)Higher likelihood of synthase interaction due to prevalence of L-AAsPhenethylamide metabolites inhibit AHL-dependent violacein [3]

Although the specific QS interactions of 4-methylnonanoic acid enantiomers require further investigation, the structural similarity of the (R)-enantiomer to the aliphatic tails of certain N-acyl homoserine lactones (AHLs) suggests a potential mechanism. The (R)-configuration might act as a partial antagonist for LuxR-type receptors in Gram-negative bacteria by occupying the AHL binding site but inducing non-productive conformational changes. This is hypothesized based on marine bacterial metabolites like phenethylamides and diketopiperazines (DKPs), which exert antimicrobial effects via QS inhibition. The stereochemistry of these compounds determines whether they activate or inhibit QS pathways [3] [7]. For instance, specific DKPs from Marinobacter sp. inhibit QS in Chromobacterium violaceum, while structurally similar DKPs from archaea promote QS gene expression [3]. This underscores that chiral center configuration governs functional outcomes in microbial signaling. Therefore, the (R)-enantiomer of 4-methylnonanoic acid could theoretically interfere with AHL-mediated virulence (e.g., biofilm formation, pyocyanin production) in pathogens like Pseudomonas aeruginosa, though empirical validation is needed [3] [7] [10]. The molecular docking of methyl gallate (a QS inhibitor) with the LasR receptor of P. aeruginosa reveals hydrogen bonding with Trp60, Arg61, and Thr75—interactions highly dependent on the spatial orientation of the inhibitor's functional groups [10]. This reinforces the paradigm that chiral discrimination at the receptor level is a fundamental mechanism for QS modulation, supporting the plausible enantioselective activity of 4-methylnonanoic acid.

Properties

Product Name

(R)-4-methylnonanoic acid

IUPAC Name

(4R)-4-methylnonanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/t9-/m1/s1

InChI Key

WQTZCQIRCYSUBQ-SECBINFHSA-N

Canonical SMILES

CCCCCC(C)CCC(=O)O

Isomeric SMILES

CCCCC[C@@H](C)CCC(=O)O

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